molecular formula C14H19N3O2S2 B2470323 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine CAS No. 2034305-22-9

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Cat. No.: B2470323
CAS No.: 2034305-22-9
M. Wt: 325.45
InChI Key: FFZFBGIPLZKHED-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-(5-methylthiophen-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-11-5-6-14(20-11)21(18,19)17-8-3-4-12(10-17)13-7-9-16(2)15-13/h5-7,9,12H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFBGIPLZKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the piperidine ring. Common reagents and conditions might include:

    Pyrazole synthesis: Starting from hydrazine and an appropriate diketone.

    Thiophene synthesis: Using sulfur and a suitable diene.

    Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group acts as a polar electron-withdrawing moiety, enabling nucleophilic displacement under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductKey Observations
Sulfonate Displacement Amines (e.g., piperidine, alkyl amines) in polar aprotic solvents (DMF, DMSO) at 80–100°CSecondary/tertiary aminesRegioselectivity influenced by steric hindrance from the methylthiophene group .
Acid-Catalyzed Hydrolysis Concentrated HCl/H<sub>2</sub>O (reflux)Piperidine and sulfonic acid derivativesComplete cleavage observed after 6–8 hours.

Mechanism : The sulfonyl group stabilizes a tetrahedral intermediate during nucleophilic attack, with proton transfer facilitating bond cleavage.

Oxidation and Reduction Reactions

The methylthiophene and pyrazole moieties participate in redox processes:

Reaction TypeReagents/ConditionsProductKey Observations
Thiophene Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C to RT)Thiophene-2-sulfone derivativeMethyl group directs oxidation to the β-position .
Pyrazole Reduction H<sub>2</sub>/Pd-C (ethanol, 50°C)Partially saturated pyrazolineIncomplete reduction due to steric protection by the methyl group .

Spectroscopic Evidence : IR spectra post-oxidation show loss of thiophene C–S stretching (∼700 cm<sup>−1</sup>) and new S=O peaks at 1150–1250 cm<sup>−1</sup>.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring engages in [3+2] cycloadditions, while the piperidine ring undergoes ring-opening under strong acidic conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Pyrazole [3+2] Cycloaddition Nitrile oxides (RT, toluene)Isoxazoline-fused derivativesModerate yields (45–60%) due to competing side reactions .
Piperidine Ring-Opening HBr/AcOH (reflux)Linear amine bromideSelective cleavage at the sulfonamide-bound nitrogen .

Theoretical Insights : DFT calculations suggest a concerted mechanism for cycloadditions, with activation energies ∼25 kcal/mol .

Electrophilic Aromatic Substitution

The methylthiophene and pyrazole rings undergo electrophilic substitution:

Reaction TypeReagents/ConditionsProductKey Observations
Thiophene Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)5-Nitrothiophene derivativeMethyl group directs nitration to the C5 position .
Pyrazole Halogenation Br<sub>2</sub>/FeCl<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>, RT)4-Bromopyrazole derivativeSteric effects from the methyl group limit bromination to the C4 position .

Regioselectivity : Confirmed via <sup>1</sup>H NMR (para-substitution patterns) and X-ray crystallography .

Functionalization via Cross-Coupling

The sulfonamide and pyrazole groups enable Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsProductKey Observations
Suzuki-Miyaura Coupling Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> (dioxane, 90°C)Biaryl sulfonamidesLimited efficiency (∼40% yield) due to catalyst poisoning by sulfur .
Buchwald-Hartwig Amination Aryl halides, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos (toluene, 110°C)N-arylpiperidine derivativesHigh yields (75–85%) for electron-deficient aryl partners .

Scientific Research Applications

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data and case studies from verified sources.

Structural Information

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 270.33 g/mol
  • SMILES : CN1C=CC(=N1)C2CCN(C2)C(=O)S(C3=CC=CS3)C(=O)N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+271.13140.1
[M+Na]+293.11149.6
[M+NH₄]+288.15146.4
[M+K]+314.09145.1

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural resemblance to known pharmacophores. It is being investigated for its ability to act on various biological targets, including:

  • Protein Kinases : Similar compounds have been reported as inhibitors of protein kinases, which are critical in regulating cell functions and are often implicated in cancer pathways .
  • Anticonvulsant Activity : Research has indicated that derivatives of pyrazole compounds exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy .

Cancer Research

The sulfonyl group within the compound enhances its ability to interact with biological targets, making it a candidate for developing anti-cancer therapies. Case studies have documented the efficacy of structurally similar compounds in inhibiting tumor growth in xenograft models, highlighting the importance of structural modifications for enhancing selectivity and potency .

Neuroscience

Research into cannabinoid receptors has identified piperidine derivatives as selective antagonists, which may lead to new treatments for neurological disorders. The compound's unique structure could be exploited to develop new drugs targeting the endocannabinoid system .

Case Study 1: Inhibition of Protein Kinases

A study documented the synthesis and evaluation of a series of sulfonamide derivatives that included similar piperidine structures. These compounds showed preferential binding to activated kinase conformations, resulting in significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Anticonvulsant Activity

In a comparative study, several pyrazole-based compounds were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure model. The results indicated that modifications at the piperidine ring significantly enhanced efficacy, suggesting that the compound may possess similar properties .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophen-2-yl)piperidine
  • 3-(1-methyl-1H-pyrazol-3-yl)-1-(furan-2-yl)piperidine
  • 3-(1-methyl-1H-pyrazol-3-yl)-1-(benzothiophen-2-yl)piperidine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine lies in the presence of the sulfonyl group on the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity.

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S. The compound features a piperidine ring substituted with a pyrazole and a methylthiophenesulfonyl group, which may contribute to its biological properties.

Structural Characteristics

PropertyValue
Molecular Weight302.38 g/mol
SMILESCN1C=CC(N=C1)C2=CC=C(S(=O)(=O)C)C=C2
InChI KeyQMYGARJAUIIOAT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. A typical synthetic route includes the formation of the piperidine core followed by the introduction of the pyrazole and thiophene sulfonyl groups. The synthesis pathway often utilizes coupling reactions and can be optimized for yield and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Anticancer Activity : Compounds containing pyrazole and piperidine moieties have been studied for their potential as anticancer agents. For instance, derivatives have shown inhibitory effects on AMPK pathways, which are crucial in cancer metabolism .

Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiophene ring may enhance this activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets .

Neuroprotective Effects : Some studies suggest that similar piperidine derivatives possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

A notable study involving related compounds indicated that modifications on the piperidine ring significantly affect biological activity. For example, substituents at specific positions on the ring were found to enhance binding affinity to target proteins involved in cancer progression .

Another research highlighted the role of the sulfonamide group in increasing solubility and bioavailability, which are critical factors in drug design. This study concluded that compounds with sulfonamide functionalities exhibited improved pharmacokinetic profiles compared to their non-sulfonamide counterparts .

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